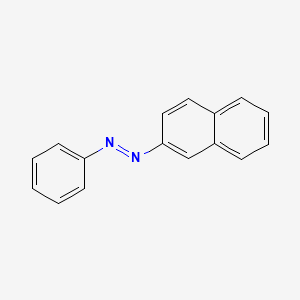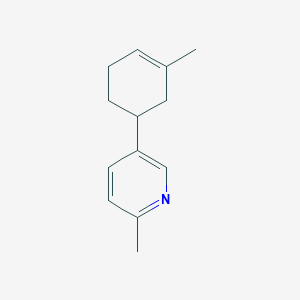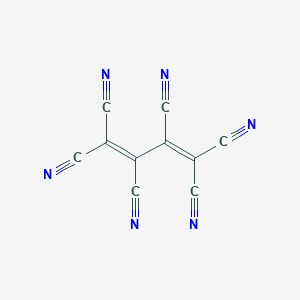
Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile is a complex organic compound characterized by the presence of multiple nitrile groups attached to a butadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of butadiene with cyanogen bromide under controlled conditions to introduce the nitrile groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where butadiene is reacted with cyanogen bromide in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction can produce diamines.
Aplicaciones Científicas De Investigación
Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mecanismo De Acción
The mechanism by which Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simpler compound with a similar backbone but without the nitrile groups.
Hexachlorobutadiene: Another derivative of butadiene with chlorine atoms instead of nitrile groups.
Uniqueness
This detailed overview provides a comprehensive understanding of Buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
5104-27-8 |
|---|---|
Fórmula molecular |
C10N6 |
Peso molecular |
204.15 g/mol |
Nombre IUPAC |
buta-1,3-diene-1,1,2,3,4,4-hexacarbonitrile |
InChI |
InChI=1S/C10N6/c11-1-7(2-12)9(5-15)10(6-16)8(3-13)4-14 |
Clave InChI |
XKHYPFFZHSGMBE-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(=C(C#N)C(=C(C#N)C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


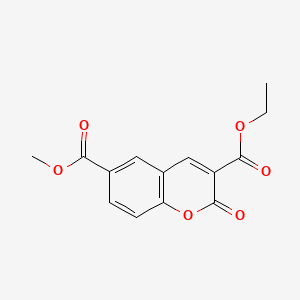
![(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14739890.png)

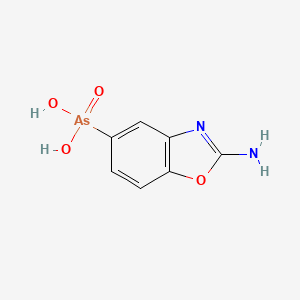
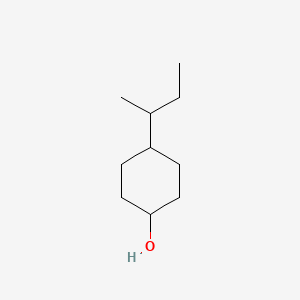
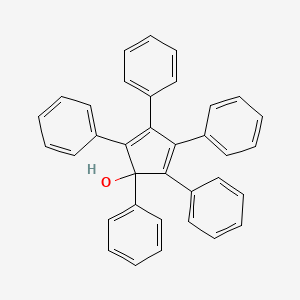
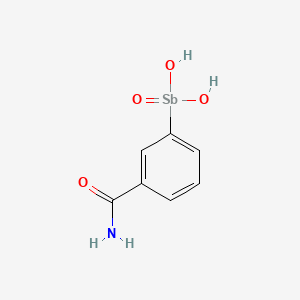
![4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate](/img/structure/B14739921.png)
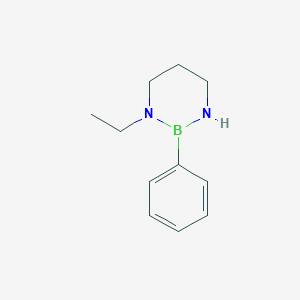
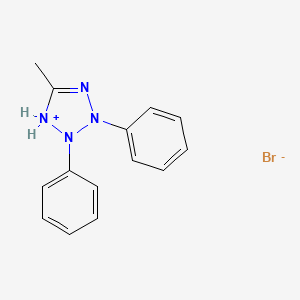
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739932.png)
